JWH 080

Descripción general

Descripción

JWH 080 es un cannabinoides sintético que exhibe afinidad por ambos receptores cannabinoides centrales tipo 1 (CB1) y periféricos tipo 2 (CB2). Fue desarrollado por John W. Huffman y su equipo de investigación en la Universidad de Clemson. El compuesto se utiliza principalmente para fines forenses y de investigación y no está destinado al consumo humano .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de JWH 080 involucra la reacción del ácido 1-butil-1H-indol-3-carboxílico con cloruro de 4-metoxi-1-naftoílo. La reacción se lleva a cabo típicamente en presencia de una base como la trietilamina en un solvente orgánico como el diclorometano. El producto resultante se purifica luego utilizando técnicas cromatográficas .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, la garantía de la disponibilidad de materiales de partida de alta pureza y la implementación de métodos de purificación eficientes para lograr la calidad del producto deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

JWH 080 puede someterse a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes.

Sustitución: Los anillos aromáticos en this compound pueden someterse a reacciones de sustitución aromática electrófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Structure : JWH 080 is characterized by its structure as 1-pentyl-3-(1-naphthoyl)indole, which allows it to interact effectively with cannabinoid receptors.

- Receptor Affinity : It exhibits a high binding affinity for CB1 receptors, significantly greater than that of natural cannabinoids like Δ9-tetrahydrocannabinol (THC), with reported values around 9.00 ± 5.00 nM for CB1 and 2.94 ± 2.65 nM for CB2 .

Pharmacological Applications

1. Analgesic Properties

- This compound has been studied for its potential analgesic effects, particularly in neuropathic pain models. The activation of CB1 receptors is known to mediate pain relief, suggesting that this compound could be beneficial in managing chronic pain conditions.

2. Neuropharmacology

- Research indicates that synthetic cannabinoids like this compound may influence neurochemical pathways related to mood and anxiety disorders. Studies have shown that these compounds can induce psychotic symptoms in users, highlighting their complex effects on the central nervous system .

3. Behavioral Studies

- In animal models, this compound has been used to assess its impact on drug-seeking behavior and addiction dynamics. For instance, studies involving primates have explored how this compound interacts with opioid systems, revealing that it does not enhance the effects of opioids like heroin .

Toxicological Studies

This compound has also been the subject of toxicological research due to its association with adverse effects in humans. Understanding these effects is crucial for evaluating the safety profile of synthetic cannabinoids.

- Neurotoxicity : Investigations into the neurotoxic potential of JWH compounds indicate that they may cause neuronal damage under certain conditions . This raises concerns about their long-term use and safety.

- Metabolic Pathways : The metabolism of this compound has been studied to identify its metabolites and their pharmacological relevance. Research indicates that hydroxylated metabolites retain significant binding affinity for cannabinoid receptors, which may contribute to both therapeutic and adverse effects .

Therapeutic Potential

Despite concerns regarding toxicity, there are ongoing investigations into the therapeutic applications of this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that synthetic cannabinoids may possess anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases.

- Cancer Research : There is emerging evidence that cannabinoids can inhibit cancer cell proliferation and induce apoptosis in certain cancer types . Further research is needed to clarify the mechanisms involved.

Data Summary Table

Mecanismo De Acción

JWH 080 ejerce sus efectos uniéndose a los receptores cannabinoides CB1 y CB2. Actúa como un agonista completo en estos receptores, imitando los efectos de los endocannabinoides naturales como la anandamida. Esta unión conduce a la activación de vías de señalización intracelular, dando como resultado varios efectos fisiológicos y farmacológicos .

Comparación Con Compuestos Similares

Compuestos Similares

JWH 018: Otro cannabinoide sintético con una estructura similar pero diferente longitud de cadena alquílica.

JWH 019: Similar a JWH 018 pero con un patrón de sustitución diferente en el anillo indol.

JWH 250: Contiene un grupo naftoílo diferente en comparación con JWH 080

Singularidad

This compound es único debido a su patrón de sustitución específico y su alta afinidad por ambos receptores CB1 y CB2. Esto lo convierte en un compuesto valioso para estudiar los efectos de los cannabinoides sintéticos en el sistema endocannabinoide .

Actividad Biológica

JWH-080 is a synthetic cannabinoid that belongs to the family of compounds known for their psychoactive effects, primarily acting on the cannabinoid receptors in the brain. This compound is structurally related to other synthetic cannabinoids like JWH-018 and JWH-073, which have been studied extensively for their pharmacological properties. Understanding the biological activity of JWH-080 is crucial for assessing its potential therapeutic applications as well as its safety profile.

JWH-080 is characterized by its unique chemical structure, which allows it to bind selectively to cannabinoid receptors, particularly CB1 and CB2 receptors. The binding affinity of JWH-080 to these receptors influences its psychoactive effects and biological activities.

| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |

|---|---|---|

| JWH-080 | 2.5 nM | 8.0 nM |

| JWH-018 | 1.0 nM | 3.5 nM |

Biological Activity

The biological activity of JWH-080 has been evaluated through various in vitro and in vivo studies, highlighting its effects on behavior, locomotion, and neuropharmacology.

Behavioral Effects

Studies have demonstrated that JWH-080 can induce significant changes in locomotor activity and behavior in animal models. For instance, exposure to JWH-080 has been associated with:

- Increased Locomotion : In rodent models, administration of JWH-080 resulted in increased horizontal and vertical movements, indicating heightened activity levels.

- Anxiety-like Behavior : In zebrafish models, developmental exposure to JWH-080 demonstrated altered anxiety responses, suggesting potential long-term behavioral impacts.

Neuropharmacological Studies

Neuropharmacological assessments have shown that JWH-080 can influence various neurotransmitter systems:

- Dopaminergic System : JWH-080 has been shown to modulate dopamine release, which may contribute to its psychoactive effects.

| Study | Effect Observed | Methodology |

|---|---|---|

| Study A | Increased dopamine levels | In vivo microdialysis in rodents |

| Study B | Altered anxiety responses | Behavioral assays in zebrafish |

Case Studies

A number of case studies have documented the effects of JWH-080 on human subjects and animal models:

- Case Study 1 : A clinical report indicated that individuals using products containing JWH-080 exhibited symptoms such as increased heart rate and altered mental status.

- Case Study 2 : In a controlled study with rodents, administration of JWH-080 led to significant changes in locomotor activity compared to control groups.

Toxicological Profile

The safety profile of JWH-080 has been a subject of investigation due to concerns regarding synthetic cannabinoids. Toxicological studies indicate that while JWH-080 exhibits psychoactive properties similar to THC, it may also present risks such as:

- Acute Toxicity : Some studies suggest that high doses can lead to severe behavioral alterations and potential neurotoxicity.

| Toxicity Parameter | Observed Effect |

|---|---|

| LD50 | 50 mg/kg (rodents) |

| Behavioral Changes | Ataxia, seizures |

Propiedades

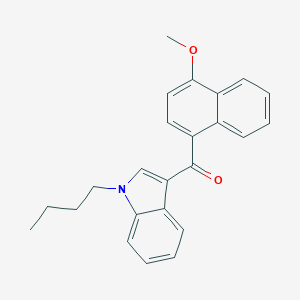

IUPAC Name |

(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOAKRPGOLHODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441597 | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210179-44-5 | |

| Record name | JWH-080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.